2-(9H-芴-9-基甲氧羰基氨基)-4-甲氧基-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

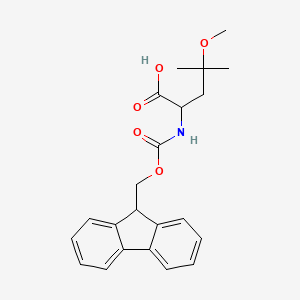

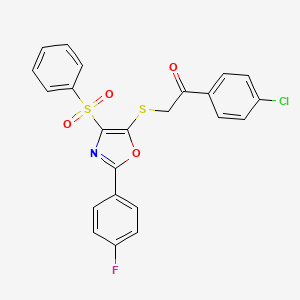

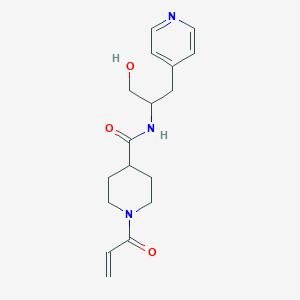

The compound "2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is related to the field of synthetic organic chemistry and is used in the synthesis of various organic molecules, particularly in the context of peptide synthesis where the fluorenylmethoxycarbonyl (Fmoc) group is commonly employed as an amino-protecting group due to its stability and ease of removal under mild basic conditions.

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl compounds involves the use of fluorene-based reagents. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared through a K2CO3-catalyzed N-alkylation process. These intermediates can then be used to synthesize various N-substituted hydroxamic acids by condensation with a chloromethylated polystyrene support . Although the specific synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl derivatives is characterized by the presence of the fluorene moiety, which is a rigid, planar system that imparts stability to the compound. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, and its structure can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Fluorenylmethoxycarbonyl compounds participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of dipeptidyl urea esters. The coupling of carbamates derived from Fmoc-amino acids with N,O-bis[trimethylsilyl]amino acids leads to the formation of Fmoc-protected dipeptide urea acids . Additionally, fluorene derivatives can undergo photochemical and thermal shifts, as well as cyclization reactions, which are relevant to the synthesis and functionalization of complex organic molecules .

Physical and Chemical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl derivatives, such as their crystalline nature, are important for their isolation and purification. The chemical properties, including their reactivity in condensation reactions and stability under various conditions, make them valuable in synthetic chemistry. The characterization of these compounds typically involves spectroscopic methods, which provide information on their purity and structural integrity .

科学研究应用

土壤和矿物质对除草剂的吸附

一项研究回顾了 2,4-二氯苯氧乙酸 (2,4-D) 和其他苯氧除草剂对土壤、有机质和矿物质的吸附实验,汇编了来自不同研究的数据。该综述表明,吸附可以根据某些土壤参数进行合理化,这表明了解化学物质与土壤成分之间的相互作用对于农业应用中的环境安全和功效非常重要 (Werner, Garratt, & Pigott, 2012)。

酚类化合物的药理学重要性

另一项研究重点介绍了丁香酸的广泛治疗应用,丁香酸是一种存在于水果和蔬菜中的酚类化合物。它讨论了其抗氧化、抗菌、抗炎和保肝等活性。这篇综述强调了酚类化合物在生物医学研究中的潜力及其重要的健康益处 (Srinivasulu 等人,2018)。

全氟酸的环境行为

对全氟酸(包括全氟羧酸 (PFCAs))的研究重点关注其生物蓄积潜力和环境持久性。该综述重点介绍了这些化合物与持久性亲脂性化合物相比在分配行为上的差异,为这些物质的环境影响和监管考虑提供了见解 (Conder 等人,2008)。

植物性底物的烷氧羰基化

一篇关于使用钯催化剂对不饱和植物性底物进行烷氧羰基化合成酯的研究讨论了从替代原料中创建酯产品的潜力。这突出了催化过程在开发环保且经济高效的化学产品中的相关性 (Sevostyanova & Batashev, 2023)。

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKAFVHDUMQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2511297.png)

![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)